Cas no 1450-48-2 (Ethanone, 1-(2-furanyl)-, oxime, (1Z)-)

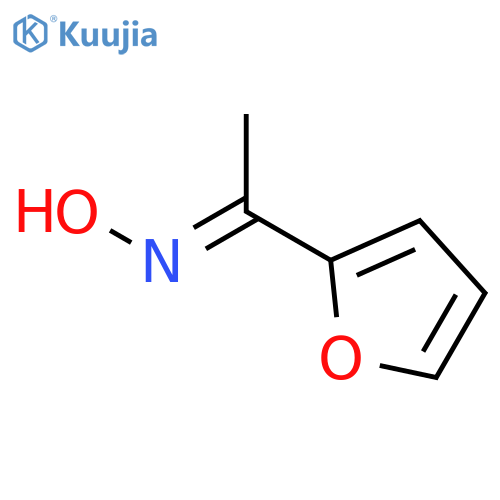

1450-48-2 structure

商品名:Ethanone, 1-(2-furanyl)-, oxime, (1Z)-

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(2-furanyl)-, oxime, (1Z)-

- (Z)-1-(furan-2-yl)ethanone oxime

- N-[1-(furan-2-yl)ethylidene]hydroxylamine

- BBL039597

- STK348966

- AKOS000307967

- 1-(2-furyl)ethanone oxime

- (1E)-1-(furan-2-yl)-N-hydroxyethanimine

- 2-ACETYLFURAN OXIME

- 1450-49-3

- SMR001295399

- 1-(2-furyl)-1-ethanone oxime

- SCHEMBL17134307

- AI-942/40238996

- 5007-50-1

- 1-FURAN-2-YL-ETHANONEOXIME

- (E)-1-(Furan-2-yl)ethan-1-one oxime

- 1-Furan-2-yl-ethanone oxime

- 1450-48-2

- HS-4021

- 1-(Furan-2-yl)ethan-1-one oxime

- starbld0044783

- CS-0319970

- EN300-64640

- MFCD00127755

- MLS002206584

- CHEMBL1474648

- (NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine

-

- MDL: MFCD00955793

- インチ: InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5-

- InChIKey: RCUXWEHXMOUJCX-ALCCZGGFSA-N

- ほほえんだ: C/C(=N/O)/C1=CC=CO1

計算された属性

- せいみつぶんしりょう: 125.04771

- どういたいしつりょう: 125.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 45.7Ų

じっけんとくせい

- PSA: 45.73

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64640-0.05g |

N-[1-(furan-2-yl)ethylidene]hydroxylamine |

1450-48-2 | 95% | 0.05g |

$30.0 | 2023-06-07 | |

| Enamine | EN300-64640-0.5g |

N-[1-(furan-2-yl)ethylidene]hydroxylamine |

1450-48-2 | 95% | 0.5g |

$103.0 | 2023-06-07 | |

| Enamine | EN300-64640-1.0g |

N-[1-(furan-2-yl)ethylidene]hydroxylamine |

1450-48-2 | 95% | 1g |

$132.0 | 2023-06-07 | |

| Enamine | EN300-64640-0.25g |

N-[1-(furan-2-yl)ethylidene]hydroxylamine |

1450-48-2 | 95% | 0.25g |

$65.0 | 2023-06-07 | |

| 1PlusChem | 1P001KX4-100mg |

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |

1450-48-2 | 95% | 100mg |

$116.00 | 2024-06-20 | |

| 1PlusChem | 1P001KX4-2.5g |

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |

1450-48-2 | 95% | 2.5g |

$377.00 | 2023-12-21 | |

| 1PlusChem | 1P001KX4-500mg |

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |

1450-48-2 | 95% | 500mg |

$184.00 | 2024-06-20 | |

| Enamine | EN300-64640-2.5g |

N-[1-(furan-2-yl)ethylidene]hydroxylamine |

1450-48-2 | 95% | 2.5g |

$264.0 | 2023-06-07 | |

| 1PlusChem | 1P001KX4-1g |

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |

1450-48-2 | 95% | 1g |

$219.00 | 2023-12-21 | |

| 1PlusChem | 1P001KX4-50mg |

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- |

1450-48-2 | 95% | 50mg |

$96.00 | 2024-06-20 |

Ethanone, 1-(2-furanyl)-, oxime, (1Z)- 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1450-48-2 (Ethanone, 1-(2-furanyl)-, oxime, (1Z)-) 関連製品

- 5007-50-1((1Z)-1-(2-Furyl)ethanone oxime)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬